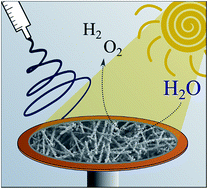Tailoring the diameter of electrospun layered perovskite nanofibers for photocatalytic water splitting†
Journal of Materials Chemistry A Pub Date: 2018-01-02 DOI: 10.1039/C7TA09136B
Abstract
Ba5Ta4O15 nanofibers are prepared with tailored diameter to investigate its influence on pure photocatalytic water splitting performance. The diameter of the resulting 111-layered perovskite nanofibers was solely adjusted by the electrospinning conditions, and no variation in temperature treatment was necessary. Fibers with diameters between 100 and 300 nm can be prepared by fine-tuning the viscosity of the spinning solution, depending on the amount of spinning polymer present. Diameter-dependent photocatalytic water splitting studies reveal for the first time a morphological influence, namely optimum fiber diameter, to be responsible for optimum photocatalytic activity. Ba5Ta4O15 nanofibers with an average diameter of 161 nm show the best performance in water splitting experiments.


Recommended Literature
- [1] Boosting the photogenerated charge separation of g-C3N4 by constructing a Ni@Ni2P cocatalyst with a core–shell structure†
- [2] 28. Chemistry of nitrosyl complexes. Part II. Exchange of 36Cl between nitrosyl chloride and some insoluble metal chlorides
- [3] Hydrophilic modification of titania nanomaterials as a biofunctional adsorbent for selective enrichment of phosphopeptides†
- [4] Graphdiyne as a metal-free catalyst for low-temperature CO oxidation†
- [5] Exfoliated clay nanosheets as an efficient additive for improving the electrode functionality of graphene-based nanocomposites†
- [6] A novel self-assembly approach for synthesizing nanofiber aerogel supported platinum single atoms†
- [7] Understanding the role of metal supported on TiO2 in photoreforming of oxygenates
- [8] 77. Mechanism and steric course of octahedral aquation. Part VI. The non-solvolytic aquation of trans-bromonitrobis(ethylenediamine)-cobalt(III) salts
- [9] A method for the determination of silver in ores and mineral products by atomic-absorption spectroscopy
- [10] Understanding Fermi resonances in the complex vibrational spectra of the methyl groups in methylamines†










